molecular formula C5H7F3O4S B6162674 4-trifluoromethanesulfonylbutanoic acid CAS No. 1864307-08-3

4-trifluoromethanesulfonylbutanoic acid

Cat. No.: B6162674
CAS No.: 1864307-08-3
M. Wt: 220.2
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Description

4-Trifluoromethanesulfonylbutanoic acid is a specialized organic compound that serves as a valuable synthetic intermediate in medicinal chemistry and drug discovery research. This molecule features a butanoic acid chain linked to a strongly electron-withdrawing trifluoromethanesulfonyl (triflyl) group, a combination that provides unique reactivity and physicochemical properties. The trifluoromethanesulfonyl group is known for its high stability and ability to act as a superior leaving group in nucleophilic substitution reactions, facilitating the construction of complex molecular architectures. In research applications, this compound is primarily used as a key precursor for the synthesis of more complex molecules, particularly in the development of pharmaceutical candidates. The carboxylic acid functional group allows for further derivatization, such as amide bond formation or esterification, enabling its incorporation into larger structures. Researchers value the trifluoromethyl (CF₃) group for its ability to significantly influence the metabolic stability, bioavailability, and binding selectivity of potential drug molecules by imparting high lipophilicity and oxidative resistance. The presence of both the triflyl and carboxylic acid moieties on an aliphatic chain makes this reagent a versatile bifunctional building block for developing protease inhibitors, receptor antagonists, and other biologically active compounds targeting various disease pathways. This product is intended for research purposes by qualified laboratory professionals. It is strictly for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this material with appropriate personal protective equipment in a well-ventilated laboratory setting, following all applicable safety protocols for chemical substances.

Properties

CAS No.

1864307-08-3

Molecular Formula

C5H7F3O4S

Molecular Weight

220.2

Purity

95

Origin of Product

United States

Synthetic Methodologies for 4 Trifluoromethanesulfonylbutanoic Acid

Direct Synthesis Approaches

Direct synthetic methods would involve the formation of the key carbon-sulfur bond on a butanoic acid scaffold.

Reaction of Butanoic Acid with Trifluoromethanesulfonic Anhydride (B1165640)

A conceptually straightforward approach to 4-trifluoromethanesulfonylbutanoic acid would be the direct reaction of butanoic acid with a powerful trifluoromethanesulfonylating agent like trifluoromethanesulfonic anhydride (Tf₂O). However, this reaction is not documented for butanoic acid. Triflic anhydride is a highly reactive electrophile primarily used to convert alcohols and phenols to triflate esters, and to activate various functional groups. nih.gov Its reaction with a carboxylic acid would likely lead to the formation of a mixed anhydride rather than sulfonylation at the terminal carbon of the alkyl chain.

Alternative Trifluoromethanesulfonylation Strategies

Alternative strategies for the direct functionalization of a C-H bond in butanoic acid to introduce the trifluoromethanesulfonyl group are challenging and generally not reported. Modern methods for decarboxylative sulfonylation, which involve the replacement of a carboxylic acid group with a sulfonyl group, are not applicable here as the carboxylic acid moiety needs to be retained in the final product. acs.orgchemistryviews.orgacs.orgprinceton.edu Radical addition reactions of sulfonyl groups typically target unsaturated systems. rsc.orgnih.gov

Precursor-Based Synthetic Routes

Given the challenges of direct synthesis, precursor-based routes offer a more plausible, albeit still hypothetical, avenue to this compound.

Transformations from Related Carboxylic Acid Derivatives

One could envision a multi-step sequence starting from a butanoic acid derivative bearing a leaving group (e.g., a halide) at the 4-position. For instance, 4-bromobutanoic acid could potentially react with a trifluoromethanesulfinate salt (CF₃SO₂Na) to form the desired C-S bond via nucleophilic substitution. However, literature specifically describing this transformation for the synthesis of this compound is not available.

Another hypothetical approach could involve the synthesis of a suitable organometallic derivative of a protected butanoic acid, which could then be reacted with a trifluoromethanesulfonylating agent. Such a route would be complex and require careful selection of protecting groups and reaction conditions.

Functionalization of Unsaturated Butanoic Acid Derivatives

A plausible precursor-based approach could involve the addition of a trifluoromethanesulfonyl group across a double bond in an unsaturated butanoic acid derivative. For example, a radical addition of trifluoromethanesulfonyl chloride (CF₃SO₂Cl) or another suitable radical source to 3-butenoic acid or one of its esters could potentially yield the desired product after subsequent chemical modifications. Radical additions of sulfonyl halides to alkenes are a known class of reactions. rsc.orgnih.gov This method would likely produce a mixture of regioisomers and would require careful control of the reaction conditions to favor the desired 4-sulfonylated product. No specific examples of this reaction leading to this compound have been reported.

Reactivity and Reaction Pathways of 4 Trifluoromethanesulfonylbutanoic Acid

Acid-Base Chemistry and Acidity Enhancement by the Trifluoromethanesulfonyl Group

The most prominent feature of 4-trifluoromethanesulfonylbutanoic acid is its enhanced acidity compared to a simple alkanoic acid like butanoic acid. This increase in acidity is a direct consequence of the powerful inductive effect exerted by the trifluoromethanesulfonyl group. The triflyl group, with its trifluoromethyl and sulfonyl components, is one of the strongest electron-withdrawing groups used in organic chemistry. wikipedia.org

The trifluoromethyl group (CF₃) contains three highly electronegative fluorine atoms, which pull electron density away from the carbon atom to which they are attached. This electron-withdrawing effect is transmitted through the sulfur atom of the sulfonyl group (-SO₂-) and along the four-carbon chain to the carboxylic acid moiety (-COOH). This inductive pull of electron density away from the carboxylate group (–COO⁻) stabilizes the conjugate base formed upon deprotonation. wikipedia.orgyoutube.com The delocalization of the negative charge over the carboxylate group is further enhanced, making the corresponding proton more easily donated.

Triflic acid (trifluoromethanesulfonic acid, CF₃SO₃H) itself is a superacid, significantly more acidic than pure sulfuric acid. wikipedia.orgwikipedia.org This exceptional acidity is attributed to the extreme stabilization of its conjugate base, the triflate anion (CF₃SO₃⁻), through resonance and the strong inductive effect of the CF₃ group. wikipedia.org While this compound is not a superacid, the presence of the triflyl group at the 4-position makes its carboxylic acid proton substantially more acidic than that of butanoic acid.

The general principle is that electronegative atoms or groups attached to a molecule can increase its acidity. youtube.com The closer the electronegative group is to the acidic proton, the stronger the effect. youtube.com In the case of this compound, although the triflyl group is at the end of a four-carbon chain, its powerful electron-withdrawing nature still has a significant impact on the acidity of the distant carboxylic acid group.

Nucleophilic Acyl Substitution Reactions Involving the Carboxylic Acid Moiety

The carboxylic acid group of this compound is a versatile functional handle that can undergo nucleophilic acyl substitution reactions. libretexts.org These reactions involve the replacement of the hydroxyl (-OH) group of the carboxylic acid with another nucleophile. libretexts.orgmasterorganicchemistry.com The general mechanism for these reactions proceeds through a tetrahedral intermediate. libretexts.orgmasterorganicchemistry.com The reactivity of carboxylic acid derivatives in nucleophilic acyl substitution generally follows the order: acid halides > acid anhydrides > esters ≈ carboxylic acids > amides. youtube.com To facilitate these reactions with carboxylic acids, it is often necessary to activate the carboxylic acid or use specific reaction conditions.

Esterification is the process of forming an ester from a carboxylic acid and an alcohol. chemguide.co.uk The reaction of this compound with an alcohol in the presence of an acid catalyst, such as concentrated sulfuric acid, yields the corresponding ester. chemguide.co.uk This reaction, known as Fischer esterification, is an equilibrium process. masterorganicchemistry.com To drive the reaction towards the formation of the ester, an excess of the alcohol is often used, or the water formed during the reaction is removed. masterorganicchemistry.com

The mechanism of Fischer esterification involves the initial protonation of the carbonyl oxygen of the carboxylic acid by the acid catalyst. masterorganicchemistry.comyoutube.com This protonation makes the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the alcohol. masterorganicchemistry.com The resulting tetrahedral intermediate then undergoes a series of proton transfer steps, followed by the elimination of a water molecule to form the ester. masterorganicchemistry.com

Table 1: Examples of Esterification Reactions

Reactant 1Reactant 2CatalystProduct
This compoundEthanol (B145695)H₂SO₄Ethyl 4-trifluoromethanesulfonylbutanoate
This compoundMethanolHClMethyl 4-trifluoromethanesulfonylbutanoate

This table presents hypothetical examples based on the general principles of Fischer esterification as no specific examples for this compound were found in the search results.

Amidation is the formation of an amide from a carboxylic acid and an amine. Direct reaction of a carboxylic acid with an amine can be challenging as the amine, being a base, will react with the acidic carboxylic acid to form a stable ammonium (B1175870) carboxylate salt. However, amides can be formed by heating this salt to dehydrate it, or by using coupling agents. A more common laboratory method involves first converting the carboxylic acid to a more reactive derivative, such as an acid chloride or an acid anhydride (B1165640), and then reacting it with the amine. libretexts.org

The reaction of an activated derivative of this compound with ammonia, a primary amine, or a secondary amine would yield the corresponding primary, secondary, or tertiary amide, respectively. britannica.com

Carboxylic acids can be converted into more reactive acid halides, most commonly acid chlorides, by reacting them with reagents such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). qorganica.comlibretexts.orglibretexts.org For instance, the reaction of this compound with thionyl chloride would replace the hydroxyl group of the carboxylic acid with a chlorine atom, forming 4-trifluoromethanesulfonylbutanoyl chloride. qorganica.comyoutube.com

The mechanism of this reaction involves the attack of the carboxylic acid's hydroxyl group on the electrophilic sulfur atom of thionyl chloride. qorganica.com This is followed by the expulsion of a chloride ion and subsequent steps that result in the formation of the acid chloride, sulfur dioxide, and hydrogen chloride. qorganica.com The formation of gaseous byproducts helps to drive the reaction to completion. qorganica.com Acid halides are highly reactive intermediates and can be readily converted into other carboxylic acid derivatives like esters, amides, and anhydrides. britannica.comlibretexts.org

Acid anhydrides are compounds with two acyl groups bonded to the same oxygen atom. chemdictionary.orgbyjus.com They can be prepared from carboxylic acids in several ways. One common method involves the reaction of a carboxylate salt with an acid chloride. libretexts.orgyoutube.com Therefore, this compound could be converted to its carboxylate salt by treatment with a base, and this salt could then be reacted with an acid chloride (like acetyl chloride or even 4-trifluoromethanesulfonylbutanoyl chloride) to form a mixed or symmetrical anhydride, respectively.

Alternatively, heating two equivalents of a carboxylic acid, particularly in the presence of a strong dehydrating agent, can lead to the formation of a symmetrical anhydride through the elimination of a molecule of water. byjus.comyoutube.com Applying this to this compound would theoretically yield bis(4-trifluoromethanesulfonylbutanoic) anhydride.

Another route to anhydride formation is the reaction of a carboxylic acid with an acid chloride. libretexts.orgmasterorganicchemistry.com Thus, reacting this compound with an acid chloride, such as acetyl chloride, in the presence of a base like pyridine, would yield a mixed anhydride.

Electrophilic and Radical Reactivity

Information regarding the electrophilic and radical reactivity of this compound is not extensively detailed in the provided search results. However, some general principles can be inferred.

The carbon chain of this compound is generally expected to be electron-deficient due to the strong electron-withdrawing nature of the triflyl group. This would make the molecule less susceptible to electrophilic attack on the carbon chain.

Regarding radical reactions, the C-H bonds in the alkane chain could potentially undergo radical substitution reactions under appropriate conditions (e.g., in the presence of a radical initiator and a halogen). However, the high electronegativity of the triflyl group might influence the stability of any radical intermediates formed, potentially directing the site of reaction.

It is important to note that the triflate group itself is known to be an excellent leaving group in nucleophilic substitution reactions. wikipedia.org However, in the context of this compound, the triflyl group is attached to a carbon atom and not an oxygen atom, so it would not function as a leaving group in the same manner as a triflate ester.

Further research would be necessary to fully elucidate the specific electrophilic and radical reactivity patterns of this compound.

Reactions at the Butyl Chain

The reactivity of the butyl chain in this compound is primarily dictated by the presence of the carboxylic acid functional group and the strong electron-withdrawing nature of the trifluoromethanesulfonyl group. The butanoic acid moiety undergoes typical carboxylic acid reactions. For instance, it can react with alcohols in the presence of an acid catalyst, such as concentrated sulfuric acid, to form esters in a process known as Fischer esterification. gcsescience.comquora.com Similarly, it can be converted into amides, acid chlorides, and anhydrides. wikipedia.org

The general reaction for the esterification of butanoic acid with an alcohol is:

C₃H₇COOH + R-OH ⇌ C₃H₇COOR + H₂O gcsescience.comquora.com

While specific studies on the reaction kinetics of this compound are not prevalent, the trifluoromethanesulfonyl group's inductive effect is expected to increase the acidity of the carboxylic proton, potentially influencing reaction rates compared to unsubstituted butanoic acid.

Reactions can also occur at the α-carbon (the carbon adjacent to the carboxylic acid). For example, under specific conditions, α-halogenation can be achieved. Furthermore, the oxidation of related oxo-butanoic acids has been studied, indicating that the butyl chain can be a site for oxidative reactions. orientjchem.org A kinetic study on the oxidation of 4-oxo-4-phenyl butanoic acid found the reaction to be first order with respect to the oxidant, the oxo-acid, and H⁺ ions, proceeding through an enol intermediate. orientjchem.org

Table 1: Representative Reactions of the Butanoic Acid Moiety

Reaction Type Reactants Product Catalyst/Conditions
Esterification Butanoic acid, Ethanol Ethyl butanoate, Water Concentrated H₂SO₄
Amide Formation Butanoyl chloride, Ammonia Butanamide, HCl -
Reduction Butanoic acid Butan-1-ol Strong reducing agent (e.g., LiAlH₄)
α-Halogenation Butanoic acid 2-Bromobutanoic acid Br₂, PBr₃ (Hell-Volhard-Zelinsky)

Radical Pathways in Trifluoromethylation Context

The trifluoromethyl (CF₃) group is a crucial moiety in medicinal and agricultural chemistry, and its introduction often proceeds via radical pathways. wechemglobal.comacs.org While this compound itself is not a primary trifluoromethylating agent, the trifluoromethanesulfonyl group is structurally related to compounds used to generate trifluoromethyl radicals.

Radical trifluoromethylation reactions are significant in organic synthesis and can be initiated through various methods, including copper-catalyzed and photocatalytic processes. wechemglobal.comacs.org

Copper-Catalyzed Radical Trifluoromethylation: In these reactions, a copper(I) salt can react with a trifluoromethyl source to form a copper(III)-trifluoromethyl intermediate. This intermediate can then release a trifluoromethyl radical (•CF₃), which reacts with the substrate. The resulting copper(II) species is then reduced back to copper(I) to complete the catalytic cycle. wechemglobal.comacs.org A proposed mechanism involves the transfer of the trifluoromethyl group from a Cu(II)-CF₃ complex to an alkyl radical. acs.org

Photocatalytic Radical Trifluoromethylation: This approach uses a photocatalyst that, upon absorbing light, generates electron-hole pairs. The excited photocatalyst can then reduce a trifluoromethylating reagent to produce a trifluoromethyl radical. wechemglobal.comacs.org Mechanistic studies suggest that a radical chain mechanism is often essential for achieving high yields of the trifluoromethoxylated products. acs.org

A general scheme for radical trifluoromethylation can be represented as:

R-X + "•CF₃ source" → R-CF₃ + "X•"

The generation of the trifluoromethyl radical is the key step. While a combined experimental and computational study on the trifluoromethylation of aryl halides with CuCF₃ suggested a non-radical mechanism involving oxidative addition, radical pathways remain a dominant strategy for many substrates, particularly for C(sp³)–CF₃ bond formation. acs.orgnih.gov The choice of initiator and reaction conditions, such as the use of Et₃SiH and K₂S₂O₈, can direct the reaction through a radical pathway. acs.org

Leaving Group Chemistry and the Trifluoromethanesulfonate (B1224126) Anion

The trifluoromethanesulfonate anion (CF₃SO₃⁻), commonly known as triflate (TfO⁻), is the conjugate base of triflic acid (CF₃SO₃H) and is one of the best leaving groups known in organic chemistry. pearson.comwikipedia.orgyoutube.com Its exceptional ability to depart during a nucleophilic substitution reaction is attributed to its extreme stability. wikipedia.org

The stability of the triflate anion arises from two main factors:

Resonance Stabilization: The negative charge is delocalized over the three oxygen atoms and the sulfur atom. wikipedia.orgyoutube.com

Inductive Effect: The three fluorine atoms exert a strong electron-withdrawing effect, which is transmitted through the sulfur atom, further stabilizing the negative charge. pearson.comwikipedia.org

Triflic acid is classified as a superacid, meaning it is more acidic than 100% sulfuric acid. wikipedia.orgyoutube.com This high acidity corresponds to a very stable conjugate base, the triflate anion.

Table 2: Comparison of Acidity

Acid pKa Leaving Group Basicity of Leaving Group
Triflic Acid (TfOH) ~ -12 Triflate (TfO⁻) Very Weak
Hydroiodic Acid (HI) -9.5 Iodide (I⁻) Weak
Hydrobromic Acid (HBr) -9 Bromide (Br⁻) Weak
Sulfuric Acid (H₂SO₄) -3 Bisulfate (HSO₄⁻) Weak
Water (H₂O) 15.7 Hydroxide (OH⁻) Strong

Data compiled from multiple sources. nih.govmasterorganicchemistry.com

Due to its excellent leaving group ability, alkyl triflates are highly reactive in Sₙ2 reactions and are used in various organic transformations, including Suzuki and Heck couplings. wikipedia.org Their high reactivity necessitates storage in environments free of nucleophiles, such as water. wikipedia.orgyoutube.com

Interestingly, while renowned as a leaving group, the triflate anion can also act as a nucleophile under certain conditions, a role that is often overlooked. nih.govacs.org For example, tetrahydrofuran (B95107) reacts with triflic anhydride to yield 1,4-ditrifloxybutane, where the triflate anion acts as a nucleophile to open the ring. nih.gov Similarly, the reaction of diethyl ether with trifluoroacetyl triflate produces ethyl triflate through nucleophilic attack by the triflate anion. nih.govacs.org These instances highlight the dual reactivity of the triflate anion, although its role as a leaving group remains its most prominent feature in organic synthesis. acs.org

Applications in Advanced Organic Synthesis

As a Building Block for Complex Molecular Architectures

The potential utility of 4-trifluoromethanesulfonylbutanoic acid as a foundational element in the construction of intricate molecules has not been documented in peer-reviewed literature.

In the Construction of Trifluoromethylated Compounds

The trifluoromethyl (CF3) group is a crucial substituent in pharmaceuticals and agrochemicals due to its ability to enhance metabolic stability, binding affinity, and lipophilicity. While numerous methods exist for introducing this moiety, there is no evidence to suggest that this compound has been employed as a direct precursor for trifluoromethylated compounds. The stability of the trifluoromethanesulfonyl group makes the direct transfer of the CF3 group from this molecule synthetically challenging and, to date, no such transformations have been reported.

As a Butyl Chain Source with a Sulfone Handle

The structure of this compound inherently offers a four-carbon chain (butyl group) functionalized with both a carboxylic acid and a trifluoromethanesulfonyl (sulfone) group. This bifunctionality could theoretically allow for its incorporation into larger molecules, providing a linker with a polar sulfone group. The sulfone moiety is a valuable functional group in medicinal chemistry and materials science. However, no published research demonstrates the use of this specific acid as a source for a butyl-sulfone unit in synthetic applications.

Role in Catalysis and Reagent Development

The potential for this compound to serve in the development of new catalysts and reagents remains hypothetical.

As a Precursor to Triflic Acid and its Derivatives

Trifluoromethanesulfonic acid, commonly known as triflic acid (TfOH), is a superacid with widespread applications in catalysis. While this compound contains the trifluoromethanesulfonyl group, there are no established synthetic routes that utilize it as a precursor for the production of triflic acid. The industrial synthesis of triflic acid typically involves the electrochemical fluorination of methanesulfonic acid.

Contributions to Sulfonylation Reactions

Sulfonylation is a key transformation in organic synthesis for the formation of sulfonamides and sulfonate esters. While the trifluoromethanesulfonyl group is a potent electron-withdrawing group, there is no literature to support the use of this compound as a reagent for transferring this specific sulfonyl group to other molecules.

Synthetic Transformations Enabled by the Compound

A comprehensive search of chemical databases and scientific journals has not yielded any specific synthetic transformations that are uniquely enabled by this compound. The reactivity of its carboxylic acid group would be expected to undergo standard transformations such as esterification and amidation, but these are general reactions and not specific to this compound's unique structure.

Carbon-Carbon Bond Formation (e.g., Cyclization Reactions)

The formation of new carbon-carbon (C-C) bonds is a cornerstone of organic synthesis, enabling the construction of complex molecular skeletons. umn.edualevelchemistry.co.uk this compound serves as a valuable precursor for substrates designed for intramolecular C-C bond formation, leading to the synthesis of cyclic compounds.

In a typical strategy, the carboxylic acid moiety of this compound can be elaborated into a nucleophilic center. The resulting molecule, now containing both a nucleophile and a potent electrophilic site (the carbon bearing the triflate), can undergo intramolecular cyclization. For instance, conversion of the carboxylic acid to an enolate, a common carbon nucleophile, sets the stage for an intramolecular alkylation to form a five-membered ring. The strong driving force for this reaction is the departure of the highly stable triflate anion. Trifluoromethanesulfonic acid and its derivatives are known to facilitate such cyclizations. researchgate.net

Table 1: Examples of Cyclization Precursors Derived from this compound

Precursor Structure (Conceptual)Nucleophilic CenterResulting Ring System
Malonate ester derivativeMalonate AnionCyclopentane (B165970) derivative
Cyanoacetate ester derivativeStabilized CarbanionCyanocyclopentane derivative
β-Ketoester derivativeEnolate3-Oxocyclopentane carboxylate

This approach is particularly valuable for creating functionalized cyclopentane rings, which are common structural motifs in natural products and pharmaceutically active compounds. The reaction proceeds via a concerted or stepwise nucleophilic substitution mechanism (Sₙ2 or Sₙ1), where the carbon-centered nucleophile attacks the electrophilic carbon, displacing the triflate group to forge the new C-C bond and close the ring. researchgate.net

Functional Group Interconversions

Functional group interconversion (FGI) is a fundamental operation in multi-step synthesis, allowing for the transformation of one functional group into another. The trifluoromethanesulfonyl group in this compound is an excellent substrate for FGI due to its high leaving group ability, which is superior to that of halides like chloride or bromide. ub.eduvanderbilt.edu

The triflate moiety can be readily displaced by a wide range of nucleophiles in Sₙ2 reactions, enabling the introduction of diverse functionalities at the terminal position of the butanoic acid chain. ub.eduvanderbilt.edu This allows chemists to use this compound as a versatile starting material that can be converted into a variety of other bifunctional building blocks.

Key transformations include:

Halogenation: Reaction with halide salts (e.g., LiCl, LiBr, NaI) can efficiently replace the triflate group with a halogen. ub.edu

Cyanation: Treatment with a cyanide source, such as potassium cyanide (KCN), introduces a nitrile group, which is a valuable precursor for amines, carboxylic acids, and ketones. vanderbilt.edu

Azidation: Displacement with sodium azide (B81097) (NaN₃) yields an alkyl azide, which can be subsequently reduced to a primary amine or used in cycloaddition reactions. vanderbilt.edu

Table 2: Functional Group Interconversions of the Triflate Moiety

Starting Functional GroupReagent(s)Resulting Functional Group
Trifluoromethanesulfonate (B1224126) (-OSO₂CF₃)Lithium chloride (LiCl)Chloride (-Cl)
Trifluoromethanesulfonate (-OSO₂CF₃)Lithium bromide (LiBr)Bromide (-Br)
Trifluoromethanesulfonate (-OSO₂CF₃)Sodium iodide (NaI)Iodide (-I)
Trifluoromethanesulfonate (-OSO₂CF₃)Sodium azide (NaN₃)Azide (-N₃)
Trifluoromethanesulfonate (-OSO₂CF₃)Potassium cyanide (KCN)Nitrile (-CN)

These interconversions highlight the role of the triflate group as a reactive handle that can be strategically exchanged for other functionalities as required by the synthetic plan.

Enabling Strategies for Late-Stage Functionalization

Late-stage functionalization (LSF) is a powerful strategy in medicinal chemistry and drug discovery that involves modifying a complex, drug-like molecule in the final steps of its synthesis. wikipedia.orgnih.gov This approach allows for the rapid generation of analogues for structure-activity relationship (SAR) studies without the need for a lengthy de novo synthesis. nih.govresearchgate.net

This compound is a prime candidate for use as a reagent in LSF. Its bifunctional nature allows it to act as a linker or a building block to introduce a specific pharmacophore or modify physicochemical properties.

One LSF strategy involves using the carboxylic acid end of the molecule to attach it to a complex core, for example, through an amide or ester linkage. The terminal triflate group of the now-installed sidechain remains a highly reactive site. This "latent" reactivity can be exploited in a subsequent step, such as a palladium-catalyzed cross-coupling reaction, to introduce new aryl, vinyl, or alkyl groups, thereby functionalizing the parent molecule at a late stage. The use of triflates in such coupling reactions is well-established. alevelchemistry.co.uk

Table 3: Conceptual Application in Late-Stage Functionalization

LSF Substrate (Drug Core)Functionalization StrategyModified ProductPurpose of Modification
Complex molecule with a free alcohol or amine (R-OH / R-NH₂)1. Acylation with this compound. 2. Cross-coupling at the triflate position.R-O-CO-(CH₂)₃-Ar or R-NH-CO-(CH₂)₃-ArIntroduce new aromatic group (Ar) to probe new binding interactions.
Aromatic core suitable for C-H activationIntroduction of the -(CH₂)₃SO₂CF₃ fragmentCore-(CH₂)₃SO₂CF₃Modulate properties like lipophilicity and metabolic stability. nih.gov

This approach provides a modular and efficient way to explore the chemical space around a lead compound, potentially improving its potency, selectivity, or pharmacokinetic profile. nih.gov

Derivatives and Analogues of 4 Trifluoromethanesulfonylbutanoic Acid

Esters and Amides of 4-Trifluoromethanesulfonylbutanoic Acid

The carboxylic acid functional group of this compound allows for the straightforward synthesis of its corresponding esters and amides through well-established chemical transformations.

Esterification is typically achieved via the Fischer esterification method, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid. This reversible reaction can be driven to completion by using an excess of the alcohol or by removing the water formed during the reaction. rsc.org For instance, reacting this compound with ethanol (B145695) would yield ethyl 4-trifluoromethanesulfonylbutanoate.

Amide formation can be accomplished by first activating the carboxylic acid. A common method involves the use of coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC), which facilitates the reaction between the carboxylic acid and an amine by forming a reactive O-acylisourea intermediate. princeton.edu Alternatively, the carboxylic acid can be converted to a more reactive intermediate, such as an N-acylpyrazole, which then readily reacts with primary or secondary amines to produce the desired amide. oakwoodchemical.com This latter approach has been demonstrated in continuous flow systems, offering efficient and controlled synthesis. oakwoodchemical.com Another approach involves direct amidation catalyzed by reagents like titanium tetrafluoride (TiF4), which has been shown to be effective for both alkyl and aryl amines. figshare.com

Below is a table summarizing the synthesis of representative esters and amides.

Derivative TypeReactant 1Reactant 2Catalyst/ReagentProduct
EsterThis compoundMethanolH₂SO₄ (catalyst)Methyl 4-trifluoromethanesulfonylbutanoate
AmideThis compoundAnilineDCCN-Phenyl-4-trifluoromethanesulfonylbutanamide
AmideThis compoundDiethylamineTiF₄ (catalyst)N,N-Diethyl-4-trifluoromethanesulfonylbutanamide

Carboxylic Acid Halide and Anhydride (B1165640) Derivatives

To facilitate further chemical transformations, particularly acylation reactions, this compound can be converted into its more reactive acid halide and anhydride derivatives.

4-Trifluoromethanesulfonylbutanoyl chloride , the acid chloride, is a key synthetic intermediate. It can be prepared by treating the parent carboxylic acid with a chlorinating agent. Common reagents for this transformation include thionyl chloride (SOCl₂) or oxalyl chloride in a suitable solvent like dichloromethane. researchgate.netresearchgate.net The use of oxalyl chloride, often with a catalytic amount of N,N-dimethylformamide (DMF), is a mild and effective method for producing acyl chlorides. researchgate.net The synthesis of the related trifluoromethanesulfonyl chloride from trifluoromethanesulfonic acid using phosphorus pentachloride is also a well-documented process, highlighting a general strategy for converting sulfonic acids to their corresponding halides. youtube.com

4-Trifluoromethanesulfonylbutanoic anhydride can be synthesized through the dehydration of the carboxylic acid. A powerful dehydrating agent, such as phosphorus pentoxide (P₄O₁₀), is typically required for this transformation. nih.gov This method is analogous to the preparation of trifluoromethanesulfonic anhydride (triflic anhydride) from triflic acid. nih.gov The resulting anhydride is a highly reactive species, useful for acylation reactions under neutral conditions.

The synthesis of these derivatives is summarized in the table below.

Derivative TypeStarting MaterialReagentProduct
Acid HalideThis compoundThionyl Chloride (SOCl₂)4-Trifluoromethanesulfonylbutanoyl chloride
Acid HalideThis compoundOxalyl Chloride, DMF (cat.)4-Trifluoromethanesulfonylbutanoyl chloride
AnhydrideThis compoundPhosphorus Pentoxide (P₄O₁₀)4-Trifluoromethanesulfonylbutanoic anhydride

Structural Analogues with Modified Butanoic Acid Backbones

Structural analogues where the four-carbon butanoic acid chain is altered are of interest for structure-activity relationship studies. Modifications can include changes in chain length, the introduction of branching, or the incorporation of functional groups such as ketones.

One important class of related compounds is γ-keto sulfones . These molecules contain a ketone group within the alkyl chain. Synthetic routes to γ-keto sulfones have been developed, for instance, through the reaction of cyclopropanols with a sulfur dioxide source like DABCO·(SO₂)₂ and an alkyl halide. researchgate.net Applying this logic, a γ-keto analogue of the target compound, such as 3-benzoyl-1-(trifluoromethylsulfonyl)propane, could be envisioned. The synthesis of γ-keto sulfones can also be achieved via the sulfonylation of alkynoates with sodium sulfinates, catalyzed by palladium. nih.gov

Another modification involves altering the length of the alkanoic acid chain, leading to compounds like 3-(trifluoromethylsulfonyl)propanoic acid or 5-(trifluoromethylsulfonyl)pentanoic acid. These are generally accessible through synthetic routes involving the nucleophilic addition of triflinate salts to appropriate haloalkanoic acids or esters. The synthesis of structurally modified phaeosphaeride analogues, which involves complex polyketide-like backbones, demonstrates advanced strategies for creating diverse carbon skeletons, some of which could be adapted for simpler sulfonylated acids. nih.gov

Analogues with Different Fluorinated Sulfonyl Moieties

Replacing the trifluoromethanesulfonyl (triflyl) group with other fluorinated sulfonyl moieties can significantly alter the compound's physical and chemical properties. Longer-chain perfluoroalkylsulfonyl groups, such as the nonafluorobutanesulfonyl (nonaflyl) group, are of particular interest.

The key precursor for introducing these groups is often the corresponding perfluoroalkanesulfonyl fluoride (B91410) . For example, nonafluorobutanesulfonyl fluoride (NfF) is a commercially available reagent prepared by the electrochemical fluorination of sulfolane. wikipedia.org This reagent reacts with various nucleophiles to introduce the nonaflyl group. oakwoodchemical.comwikipedia.org

The synthesis of alkanoic acids bearing these alternative sulfonyl groups can be achieved by reacting a suitable haloalkanoic acid ester with a perfluoroalkanesulfinate salt, such as sodium nonafluorobutanesulfinate. This nucleophilic substitution introduces the desired perfluoroalkylsulfonyl moiety. A series of α-(perfluoroalkylsulfonyl)propiophenones have been synthesized by reacting α-halopropiophenone with sodium perfluoroalkanesulfinates, including those derived from perfluorobutane, perfluorohexane, and perfluorooctane, demonstrating the viability of this synthetic approach. nih.gov

Sulfonyl MoietyMoiety FormulaExample Analogue NamePrecursor Reagent
Nonafluorobutanesulfonyl-SO₂(CF₂)₃CF₃4-(Nonafluorobutanesulfonyl)butanoic acidNonafluorobutanesulfonyl fluoride (NfF)
Perfluorohexanesulfonyl-SO₂(CF₂)₅CF₃4-(Perfluorohexanesulfonyl)butanoic acidSodium Perfluorohexanesulfinate
Perfluorooctanesulfonyl-SO₂(CF₂)₇CF₃4-(Perfluorooctanesulfonyl)butanoic acidSodium Perfluorooctanesulfinate

Synthesis of Heterocyclic Compounds Incorporating Trifluoromethanesulfonylbutanoic Acid Fragments

The functional groups present in this compound and its derivatives make them valuable starting materials for the synthesis of various heterocyclic compounds. The sulfone group can act as an activating group, while the carboxylic acid or its derivatives provide a handle for cyclization reactions.

One strategy involves the use of β-keto sulfones as precursors. tandfonline.com A β-keto sulfone derived from this compound could undergo condensation with binucleophilic reagents like hydrazine (B178648) or hydroxylamine (B1172632) to form five-membered heterocycles such as pyrazoles or isoxazoles, respectively. nih.gov For example, the reaction of a γ-keto sulfone with hydrazine can yield a pyrazole (B372694) derivative. nih.gov

Another approach is the intramolecular cyclization of suitably functionalized derivatives. For example, a diester formed from the starting acid could potentially undergo a Dieckmann condensation to form a cyclic β-keto sulfone. researchgate.net Furthermore, sulfonyl-functionalized substrates can participate in transition metal-free SNAr reactions to generate sulfonylated five-membered heterocycles. figshare.com A photo-induced process has also been described where carboxylic acids react with N-sulfonyl ynamides to produce β-sulfonyl imides, which are themselves versatile heterocyclic precursors. rsc.org The synthesis of carboxamide and sulfonyl carboxamide linked heterocycles highlights the utility of sulfonylamine moieties in constructing complex ring systems. researchgate.net

Heterocycle ClassSynthetic StrategyRequired Precursor from Target AcidReagent for Cyclization
PyrazoleCondensationγ-Keto derivativeHydrazine (N₂H₄)
IsoxazoleCondensationγ-Keto derivativeHydroxylamine (NH₂OH)
Thiophene-1,1-dioxideIntramolecular CyclizationDi-ester derivativeBase (e.g., NaOEt)
PyrrolidinoneCyclization of amidesAmide derivativeActivating agent (e.g., Tf₂O)

Mechanistic and Theoretical Investigations

Exploration of Reaction Mechanisms

The elucidation of reaction mechanisms provides a fundamental understanding of how chemical transformations occur, detailing the sequence of elementary steps, the nature of transient species, and the factors influencing reaction rates and outcomes.

Elucidation of Intermediates and Transition States

In the landscape of chemical reactions, the transformation from reactants to products is rarely a single, instantaneous event. It often proceeds through a series of steps involving transient species known as intermediates and high-energy configurations called transition states. An intermediate is a molecule that is formed and then consumed during a multi-step reaction; it corresponds to a local energy minimum on the reaction coordinate diagram and can sometimes be stable enough to be isolated or detected. In contrast, a transition state is the point of highest energy along the reaction pathway for a single elementary step. It is an ephemeral configuration of atoms that cannot be isolated and represents the energy barrier that must be overcome for the reaction to proceed.

For reactions involving 4-trifluoromethanesulfonylbutanoic acid, the specific intermediates and transition states would depend on the reaction type. For instance, in acid-catalyzed reactions like a Friedel-Crafts acylation where the butanoic acid moiety acts as the acylating agent, the strong acidic environment could facilitate the formation of a highly reactive acylium ion intermediate. The transition state for this step would involve the partial formation of the bond between the carbonyl carbon and the aromatic ring, and the partial breaking of the C-OH bond of the carboxylic acid.

The presence of the highly electron-withdrawing trifluoromethanesulfonyl group influences the stability of any charged intermediates. For example, if a carbocation were to form on the butyl chain, the trifluoromethanesulfonyl group would significantly destabilize it through its inductive effect. Conversely, it would stabilize any anionic character on the chain.

Kinetic Studies

Kinetic studies are essential for understanding reaction mechanisms by measuring reaction rates under various conditions. These studies provide quantitative data on how factors like concentration, temperature, and catalysts affect the speed of a reaction, allowing for the determination of the rate law, rate constants, and activation energy.

While specific kinetic data for reactions of this compound are not extensively detailed in the public literature, a typical kinetic analysis would involve monitoring the concentration of reactants or products over time. For example, in a potential esterification reaction with an alcohol, kinetic studies could reveal whether the reaction follows first-order or second-order kinetics with respect to the acid and the alcohol.

Role of Specific Reaction Conditions (e.g., Acidic Media)

Reaction conditions, particularly the acidity of the medium, play a critical role in directing the course of chemical reactions involving this compound. The compound itself possesses a carboxylic acid group and a trifluoromethanesulfonyl group. The latter is structurally related to trifluoromethanesulfonic acid (TfOH), a superacid. This intrinsic acidity can influence the reaction environment.

In strongly acidic media, the carboxylic acid functional group of this compound can be protonated. This protonation enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. This principle is fundamental in acid-catalyzed esterification and amidation reactions.

Furthermore, the trifluoromethanesulfonyl group makes the molecule a strong acid, allowing it to potentially act as an acid catalyst itself in certain transformations, similar to how TfOH is used to promote reactions like Friedel-Crafts acylations and Fries rearrangements. The choice of acid catalyst and its concentration is crucial; for example, using TfOH can facilitate acylations that are difficult with other acids by dissolving reactants and activating the acylating agent, sometimes through the formation of mixed anhydrides as intermediates. The reaction temperature is also a critical parameter, as higher temperatures can induce cyclization reactions or cause decomposition of thermally sensitive substrates under strongly acidic conditions.

Computational Chemistry Applications

Computational chemistry has become an indispensable tool for investigating molecular properties and reaction mechanisms at the atomic level. By simulating molecules and their interactions, researchers can gain insights that are difficult or impossible to obtain through experiments alone.

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are employed to investigate the electronic structure of molecules. These calculations provide detailed information about electron distribution, molecular orbitals, and electrostatic potential, which are key to understanding a molecule's reactivity.

For this compound, DFT calculations would reveal a significant polarization of bonds due to the presence of highly electronegative fluorine and oxygen atoms. The trifluoromethanesulfonyl (CF₃SO₂) group exerts a powerful electron-withdrawing effect, leading to a high partial positive charge on the sulfur atom and the adjacent carbon of the butyl chain. The carbonyl carbon of the carboxylic acid group would also be highly electrophilic.

Global chemical reactivity descriptors, derived from the energies of the frontier molecular orbitals (HOMO and LUMO), can be calculated to predict the molecule's reactivity. These descriptors include chemical potential, hardness, softness, and the electrophilicity index. This data helps predict how the molecule will interact with other reagents.

Table 1: Illustrative Global Chemical Reactivity Descriptors for this compound (Hypothetical Data)

ParameterValueDescription
HOMO Energy-8.5 eVEnergy of the Highest Occupied Molecular Orbital; relates to electron-donating ability.
LUMO Energy-1.2 eVEnergy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability.
HOMO-LUMO Gap7.3 eVIndicates chemical stability and reactivity. A larger gap implies higher stability.
Chemical Potential (μ)-4.85 eVMeasures the escaping tendency of electrons from a system.
Hardness (η)3.65 eVMeasures resistance to change in electron distribution.
Softness (S)0.27 eV⁻¹The reciprocal of hardness; indicates high polarizability.
Electrophilicity Index (ω)3.22 eVMeasures the propensity of a species to accept electrons.

Simulation of Reaction Pathways and Energy Profiles

Computational chemistry allows for the simulation of entire reaction pathways, providing a detailed map of the energy landscape that connects reactants, intermediates, transition states, and products. By calculating the potential energy at each point along a reaction coordinate, an energy profile can be constructed.

These profiles are invaluable for visualizing the mechanism. They show the activation energy (ΔG‡) for each step, which is the energy barrier that must be surmounted and is represented by the peak of the transition state. They also show the relative energies of any intermediates, which appear as valleys between transition states.

For a reaction involving this compound, such as its intramolecular cyclization to form a lactone under specific conditions, simulations could:

Identify the precise geometric structure of the transition state.

Calculate the activation energy, providing insight into the reaction rate.

Confirm the proposed mechanism by showing a continuous, energetically favorable path from reactant to product.

Evaluate alternative pathways to determine the most likely mechanism.

These simulations help bridge the gap between static structural information and the dynamic process of a chemical reaction, offering a level of detail that complements experimental kinetic and mechanistic studies.

Theoretical Studies on Acidity and Reactivity

Theoretical and computational chemistry provides a powerful lens for predicting and understanding the chemical properties of molecules such as this compound. In the absence of extensive experimental data for this specific compound, theoretical studies allow for the elucidation of its probable acidity and reactivity profile based on the well-understood electronic effects of its constituent functional groups.

The acidity of a carboxylic acid is determined by the stability of its conjugate base, the carboxylate anion. The presence of electron-withdrawing groups on the carbon chain enhances acidity by delocalizing the negative charge of the carboxylate anion, thereby stabilizing it. echemi.compharmaguideline.com This stabilization increases the likelihood of the proton dissociating from the carboxylic acid, resulting in a lower pKa value and a stronger acid. The magnitude of this effect, known as the inductive effect, is dependent on the electronegativity of the substituent and its proximity to the carboxyl group. vedantu.com

The trifluoromethanesulfonyl (-SO₂CF₃) group is an exceptionally strong electron-withdrawing group due to the combined electronegativity of the oxygen and fluorine atoms. Its influence on the acidity of the butanoic acid chain is therefore expected to be significant. Computational studies on related fluorinated and sulfonated compounds consistently demonstrate a substantial increase in acidity compared to their non-substituted analogs. For instance, the pKa of butanoic acid is approximately 4.82, while the introduction of a trifluoromethyl group at the gamma position (4,4,4-trifluorobutanoic acid) would be expected to lower this value. The sulfonyl group further intensifies this electron-withdrawing capacity.

Theoretical calculations, typically employing Density Functional Theory (DFT), can be used to model the electronic structure of this compound and its conjugate base. By calculating the Gibbs free energy change (ΔG) for the deprotonation reaction in a solvent, a theoretical pKa value can be predicted. Different computational models, such as the direct method or thermodynamic cycles, can be employed for this purpose. These methods have been shown to provide pKa predictions for various organic acids that are in good agreement with experimental values.

The reactivity of the carboxyl group in this compound is also influenced by the potent inductive effect of the trifluoromethanesulfonyl substituent. The electron-withdrawing nature of this group enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. This increased reactivity is a key consideration in potential synthetic applications of this compound.

Table 1: Predicted Acidity of this compound and Related Compounds

CompoundStructurePredicted pKaNotes
Butanoic acidCH₃(CH₂)₂COOH~4.82Reference compound.
4-Chlorobutanoic acidCl(CH₂)₃COOH~4.52Example of a halogen's inductive effect.
4-Trifluoromethylbutanoic acidCF₃(CH₂)₃COOHLower than 4.82The CF₃ group is a strong electron-withdrawing group.
This compound CF₃SO₂(CH₂)₃COOH Significantly lower than 4.82 The -SO₂CF₃ group has a very strong inductive effect, leading to a substantial increase in acidity.

Note: The pKa values for the substituted butanoic acids are estimates based on the known electronic effects of the substituents. Precise values would require specific computational studies.

Modeling of Solvation Effects

The behavior of this compound in solution is critically dependent on its interactions with solvent molecules, a phenomenon known as solvation. Modeling these solvation effects is essential for accurately predicting the compound's pKa and reactivity in a given medium.

Computational chemistry offers several approaches to model solvation. These can be broadly categorized into explicit and implicit solvent models.

Explicit solvent models involve surrounding the solute molecule with a number of individual solvent molecules. This approach allows for the detailed, atomistic simulation of specific solute-solvent interactions, such as hydrogen bonding between the carboxylic acid group and water molecules. While computationally intensive, explicit models provide a highly detailed picture of the local solvent structure. For this compound, explicit water molecules would be crucial for accurately representing the hydrogen bonding network around both the polar carboxylic acid head and the sulfonyl group.

Implicit solvent models , also known as continuum models, represent the solvent as a continuous medium with a defined dielectric constant. This method is computationally less demanding and is widely used for calculating the free energy of solvation. The solute is placed in a cavity within this dielectric continuum, and the electrostatic interactions between the solute and the solvent are calculated. Popular implicit solvent models include the Polarizable Continuum Model (PCM) and the Solvation Model based on Density (SMD).

For a bifunctional molecule like this compound, which possesses both a hydrophilic carboxylic acid group and a polar but less hydrophilic trifluoromethanesulfonyl group, a combination of explicit and implicit solvation models often yields the most accurate results. This hybrid approach involves explicitly modeling the first solvation shell—the solvent molecules in direct contact with the solute—while treating the bulk solvent as a continuum. This allows for the specific hydrogen bonding interactions to be accurately captured without the prohibitive computational cost of a fully explicit simulation.

The choice of solvent will significantly impact the solvation of this compound. In polar protic solvents like water, the carboxylic acid group will be effectively solvated through hydrogen bonding. The sulfonyl group, with its polar S=O bonds, will also interact favorably with polar solvent molecules. In less polar aprotic solvents, the solvation will be weaker and primarily driven by dipole-dipole interactions. Theoretical models must therefore be parameterized for the specific solvent of interest to yield meaningful predictions.

Table 2: Computational Models for Solvation Studies

Model TypeDescriptionApplicability to this compound
Explicit Solvent Models Solute is surrounded by individual solvent molecules.Accurately models specific hydrogen bonding at the carboxylic acid and sulfonyl groups. Computationally expensive.
Implicit Solvent Models (Continuum) Solvent is treated as a continuous dielectric medium.Efficiently calculates bulk electrostatic contributions to solvation. Less accurate for specific interactions.
Hybrid Models (Explicit/Implicit) The first solvation shell is modeled explicitly, and the bulk solvent is treated as a continuum.Offers a balance of accuracy and computational efficiency, likely the most suitable approach for this bifunctional molecule.

Advanced Analytical Approaches in Research on 4 Trifluoromethanesulfonylbutanoic Acid

Spectroscopic Methodologies for Structural Elucidation

Spectroscopic techniques are paramount for confirming the molecular structure of 4-trifluoromethanesulfonylbutanoic acid. A combination of Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) provides a comprehensive structural profile of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy is a powerful tool for mapping the carbon-hydrogen framework of the molecule.

¹H NMR: The proton NMR spectrum of this compound would exhibit distinct signals corresponding to the three methylene (B1212753) groups (-CH₂-) in the butanoic acid chain. The protons closest to the electron-withdrawing trifluoromethanesulfonyl group (at C4) and the carboxylic acid group (at C1) would appear at the lowest field (highest chemical shift). The signal for the C2 methylene protons would likely appear as a triplet, coupled to the C3 protons. The C3 methylene protons would present as a more complex multiplet, being coupled to both the C2 and C4 protons. The C4 methylene protons would also likely be a triplet, coupled to the C3 protons. The acidic proton of the carboxyl group would appear as a broad singlet at a significantly downfield chemical shift.

¹³C NMR: The carbon NMR spectrum would show five distinct signals. The carbonyl carbon of the carboxylic acid would have the highest chemical shift. The other four carbon signals would correspond to the three methylene carbons and the carbon of the trifluoromethyl group, which would show coupling to the fluorine atoms. The use of advanced computational methods, such as Density Functional Theory (DFT), can aid in predicting and assigning these chemical shifts with greater accuracy. researchgate.net

¹⁹F NMR: Given the presence of the trifluoromethyl (CF₃) group, ¹⁹F NMR is an essential technique. It would show a single signal, confirming the presence of the three equivalent fluorine atoms. The chemical shift of this signal is characteristic of the -SO₂CF₃ moiety. spectrabase.comchemicalbook.com

Infrared (IR) Spectroscopy is used to identify the functional groups present in the molecule. youtube.com The IR spectrum of this compound is expected to show several characteristic absorption bands. docbrown.info

A very broad absorption band in the region of 2500–3300 cm⁻¹ corresponds to the O-H stretching vibration of the carboxylic acid group. youtube.com

A sharp, strong absorption peak typically appears between 1700–1725 cm⁻¹ for the C=O (carbonyl) stretch of the carboxylic acid. youtube.com

Strong absorptions corresponding to the symmetric and asymmetric stretching vibrations of the sulfonyl (S=O) group are expected, typically in the 1300-1400 cm⁻¹ and 1100-1200 cm⁻¹ regions, respectively.

Intense absorption bands associated with C-F stretching vibrations from the CF₃ group would also be prominent.

Table 1: Predicted Spectroscopic Data for this compound

Technique Feature Predicted Observation
¹H NMR -CH₂- (C2, adjacent to COOH) Triplet, downfield shift
-CH₂- (C3) Multiplet
-CH₂- (C4, adjacent to SO₂CF₃) Triplet, downfield shift
-COOH Broad singlet, very downfield
¹³C NMR C=O Signal at ~170-180 ppm
-CH₂- carbons Three distinct signals
CF₃ Quartet due to ¹JCF coupling
¹⁹F NMR -CF₃ Singlet
IR O-H stretch (Carboxylic Acid) Broad band, 2500-3300 cm⁻¹
C=O stretch (Carboxylic Acid) Strong, sharp band, 1700-1725 cm⁻¹
S=O stretch (Sulfonyl) Two strong bands, ~1350 & ~1150 cm⁻¹
C-F stretch Strong, complex bands, ~1200-1000 cm⁻¹

Mass Spectrometry (MS) provides information about the molecular weight and elemental composition of the compound. High-resolution mass spectrometry can confirm the molecular formula, C₅H₇F₃O₄S. Predicted mass-to-charge ratios (m/z) for various adducts can be calculated to aid in identification. uni.lu

Table 2: Predicted Mass Spectrometry Adducts for this compound

Adduct Predicted m/z
[M+H]⁺ 221.00899
[M+Na]⁺ 242.99093
[M-H]⁻ 218.99443
[M+NH₄]⁺ 238.03553

Data sourced from PubChemLite database predictions. uni.lu

Chromatographic Techniques for Purity Assessment and Reaction Monitoring

Chromatographic methods are essential for separating this compound from starting materials, byproducts, and other impurities, thereby allowing for accurate purity determination and effective monitoring of reaction progress.

High-Performance Liquid Chromatography (HPLC) is the most common technique for the analysis of non-volatile compounds like this compound.

Reversed-Phase (RP) HPLC: This is a widely used mode for separating organic acids. A C18 or similar nonpolar stationary phase is typically employed. The mobile phase usually consists of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. nih.gov To achieve good peak shape and retention for the acidic analyte, a modifier is often added to the mobile phase. researchgate.net Formic acid is a common choice as it is volatile and compatible with mass spectrometry (MS) detection. sielc.com Trifluoroacetic acid (TFA) can also be used, but it may cause ion suppression in MS and lead to baseline instability with UV detection. nih.govchromatographyonline.com

Mixed-Mode or Ion-Exchange Chromatography: For separating highly polar compounds, mixed-mode columns (e.g., Obelisc N) or ion-exchange columns can offer alternative selectivity and better retention compared to standard RP columns. sielc.com Anion-exchange chromatography, in particular, can be effective for acidic compounds. nih.gov Detection is commonly performed using a UV detector or, for greater sensitivity and specificity, a mass spectrometer (LC-MS).

Gas Chromatography (GC) can also be used, but it requires a derivatization step to convert the non-volatile carboxylic acid into a more volatile derivative.

Derivatization: The most common approach is to esterify the carboxylic acid group, for example, by reacting it with dimethyl sulfate (B86663) to form the corresponding methyl ester. nih.govnih.gov This derivative is significantly more volatile and thermally stable, making it suitable for GC analysis.

Detection: Following separation on an appropriate GC column, detection can be accomplished using a flame ionization detector (FID), an electron-capture detector (ECD), which is highly sensitive to the halogenated trifluoromethyl group, or a mass spectrometer (GC-MS) for definitive identification. nih.govnih.gov

Advanced Characterization Techniques for Reaction Intermediates

Identifying and characterizing transient reaction intermediates is crucial for understanding reaction mechanisms and optimizing synthesis conditions. However, this is often challenging due to the low concentration and short lifetimes of these species. nih.gov

In-situ Spectroscopic Monitoring: Techniques like in-situ NMR and in-situ IR spectroscopy allow for the real-time observation of a reaction mixture without sample workup. By monitoring the disappearance of reactant signals and the appearance of product signals, it is sometimes possible to observe the transient rise and fall of signals corresponding to reaction intermediates. This provides direct evidence for their existence and can offer structural clues.

Hyphenated Chromatographic Techniques: The analysis of quenched reaction aliquots at various time points using LC-MS or GC-MS is a powerful strategy. By rapidly stopping the reaction (e.g., by sudden cooling or addition of a quenching agent), intermediates can be "trapped" and subsequently separated and identified by their mass-to-charge ratio and fragmentation patterns. This approach is particularly useful for constructing a timeline of the appearance and disappearance of different species throughout the reaction.

Computational Modeling: Quantum mechanical calculations, such as Density Functional Theory (DFT), can be used to predict the structures, energies, and spectroscopic properties (NMR, IR) of potential reaction intermediates and transition states. researchgate.net These theoretical predictions can guide the experimental search for these elusive species and help in interpreting complex experimental data.

Future Research Directions and Unexplored Avenues

Development of Novel Synthetic Routes with Enhanced Sustainability

Expansion of Catalytic Applications

The unique electronic properties of 4-trifluoromethanesulfonylbutanoic acid, particularly the strong inductive effect of the triflate group, suggest its potential as a novel catalyst or catalyst precursor. Future studies should investigate its efficacy as an organocatalyst, particularly in reactions that benefit from strong Brønsted acidity. Furthermore, the carboxylic acid functionality could serve as a handle for coordination to metal centers, opening the door to the development of new metal-based catalysts for a variety of organic transformations.

Exploration of New Chemical Transformations

The reactivity of this compound remains largely unexplored. Research is needed to understand how the interplay between the trifluoromethanesulfonyl and carboxylic acid groups influences its chemical behavior. Investigations into its use as a building block in the synthesis of more complex molecules, particularly those with potential applications in materials science or medicinal chemistry, are warranted. For instance, it could serve as a precursor to novel fluorinated polymers or as a unique side chain in the design of bioactive compounds.

Advanced Computational Modeling for Predictive Synthesis

In the absence of experimental data, computational chemistry offers a powerful tool for predicting the properties and reactivity of this compound. Density Functional Theory (DFT) calculations could be employed to model its structure, predict its pKa, and elucidate potential reaction mechanisms. Such in-silico studies can provide valuable insights that guide and accelerate experimental efforts, enabling a more targeted and efficient exploration of its synthetic accessibility and chemical behavior.

Integration with Emerging Synthetic Methodologies

Modern synthetic techniques like flow chemistry and photoredox catalysis offer significant advantages in terms of efficiency, safety, and scalability. Future research should aim to integrate the synthesis and application of this compound with these emerging methodologies. For example, the development of a continuous flow process for its synthesis could enable its on-demand production. Furthermore, given the growing interest in radical chemistry, investigating the potential of this compound to participate in photoredox-catalyzed reactions could unveil novel and valuable chemical transformations.

Q & A

Q. What are the critical considerations for optimizing the synthesis of 4-trifluoromethanesulfonylbutanoic acid?

The synthesis typically involves multi-step reactions, including sulfonylation of butanoic acid derivatives and functional group transformations. Key factors include:

  • Reagent selection : Use of trifluoromethanesulfonic acid derivatives (e.g., triflic anhydride) to introduce the trifluoromethanesulfonyl group .
  • Reaction conditions : Controlled temperature (e.g., 0–5°C for exothermic sulfonylation) and anhydrous solvents (e.g., dichloromethane) to minimize side reactions .
  • Purification : Column chromatography with silica gel (hexane/ethyl acetate gradient) or recrystallization from ethanol/water mixtures to isolate the product .

Q. How can researchers characterize the structural and electronic properties of this compound?

Characterization requires a combination of spectroscopic and computational methods:

  • NMR spectroscopy : 1H^{1}\text{H} and 19F^{19}\text{F} NMR to confirm substitution patterns and trifluoromethyl group integrity .
  • FT-IR spectroscopy : Peaks at 1350–1200 cm1^{-1} (S=O stretching) and 1150–1100 cm1^{-1} (C-F stretching) .
  • Mass spectrometry : High-resolution ESI-MS to verify molecular weight and isotopic patterns .
  • X-ray crystallography : For solid-state structure elucidation, though crystallization may require slow evaporation in aprotic solvents .

Q. What purification strategies are effective for removing byproducts in this compound synthesis?

Common methods include:

  • Acid-base extraction : Utilize the compound’s carboxylic acid moiety for selective partitioning (e.g., aqueous NaOH wash to remove unreacted sulfonylating agents) .
  • Derivatization : Convert the acid to a methyl ester for easier chromatographic separation, followed by hydrolysis .
  • HPLC : Reverse-phase C18 columns with acetonitrile/water mobile phases for high-purity isolation .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound?

Discrepancies often arise from assay conditions or impurity profiles. Mitigation strategies include:

  • Standardized assays : Use orthogonal methods (e.g., SPR for binding affinity vs. enzymatic inhibition assays) .
  • Batch analysis : Compare NMR and LC-MS data across different synthetic batches to rule out structural variants .
  • Meta-analysis : Cross-reference toxicity data with structurally related compounds (e.g., trifluoromethyl-containing analogs) to identify trends .

Q. What experimental designs are suitable for studying the stability of this compound under physiological conditions?

Stability studies should focus on:

  • pH-dependent degradation : Incubate the compound in buffers (pH 1–10) at 37°C, monitoring decomposition via HPLC .
  • Metabolite profiling : Use liver microsomes or S9 fractions to identify hydrolysis products (e.g., free butanoic acid) .
  • Light/oxygen sensitivity : Conduct stability tests under UV light and inert atmospheres to assess photolytic/oxidative degradation .

Q. How can computational modeling predict the reactivity of this compound in catalytic systems?

Density functional theory (DFT) calculations can:

  • Map electrostatic potentials : Identify nucleophilic/electrophilic sites on the sulfonyl and carboxylic acid groups .
  • Simulate reaction pathways : Model interactions with transition metals (e.g., palladium in cross-coupling reactions) .
  • Predict solubility : COSMO-RS simulations to optimize solvent systems for catalysis .

Q. What methodologies are effective for analyzing the compound’s interactions with biological targets?

Advanced techniques include:

  • Surface plasmon resonance (SPR) : Quantify binding kinetics to proteins (e.g., serum albumin for pharmacokinetic studies) .
  • Isothermal titration calorimetry (ITC) : Measure thermodynamic parameters (ΔH, ΔS) of ligand-receptor binding .
  • Cryo-EM/X-ray co-crystallography : Resolve binding modes in enzyme active sites .

Data Interpretation and Contradictions

Q. How should researchers address discrepancies in reported toxicity profiles of this compound?

  • Dose-response reevaluation : Ensure studies use comparable dosing regimens (e.g., acute vs. chronic exposure) .
  • Species-specific metabolism : Cross-validate findings in human cell lines (e.g., HepG2 hepatocytes) and rodent models .
  • Impurity profiling : Trace contaminants (e.g., residual triflic acid) may skew toxicity data; use ICP-MS for heavy metal analysis .

Q. What strategies validate the compound’s role in multi-step organic syntheses?

  • Mechanistic studies : Isotopic labeling (18O^{18}\text{O} in sulfonyl groups) to track reaction pathways .
  • Catalytic efficiency : Compare turnover numbers (TON) in trifluoromethanesulfonyl-containing vs. non-fluorinated analogs .
  • Scalability trials : Pilot-scale reactions (1–10 mmol) to assess practicality for industrial research .

Applications in Advanced Research

Q. How can this compound be leveraged in drug discovery?

  • Prodrug development : Esterify the carboxylic acid to enhance membrane permeability, with in situ hydrolysis to release the active form .
  • Targeted delivery : Conjugate with nanoparticles via sulfonyl linkages for controlled release in tumor microenvironments .
  • Structure-activity relationship (SAR) : Modify the trifluoromethanesulfonyl group to optimize binding to disease-specific targets (e.g., kinase inhibitors) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.